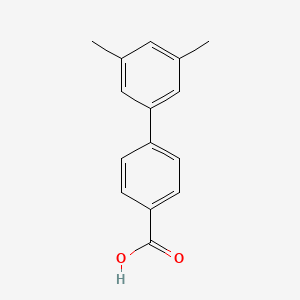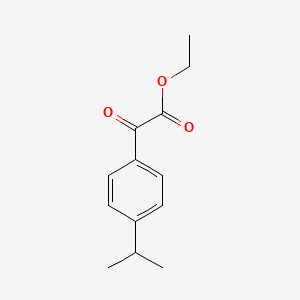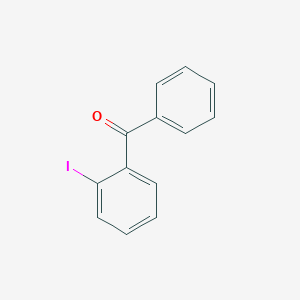![molecular formula C11H15ClN2O2S B1350003 1-[2-氯-4-(甲磺基)苯基]哌嗪 CAS No. 849035-72-9](/img/structure/B1350003.png)
1-[2-氯-4-(甲磺基)苯基]哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-[2-Chloro-4-(methylsulfonyl)phenyl]piperazine”, also known as CMPP, is an organic compound. It’s a derivative of piperazine, consisting of a phenyl ring and two sulfur atoms . The IUPAC name for this compound is 1-[2-chloro-4-(methylsulfonyl)phenyl]piperazine .
Molecular Structure Analysis
The molecular structure of “1-[2-Chloro-4-(methylsulfonyl)phenyl]piperazine” can be represented by the InChI code: 1S/C11H15ClN2O2S/c1-17(15,16)9-2-3-11(10(12)8-9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 . This indicates that the compound has a molecular weight of 274.77 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 274.77 . It has a melting point range of 139-141 degrees Celsius . The compound is solid at room temperature .科学研究应用
受体拮抗作用
研究已经突出了1-[2-氯-4-(甲磺基)苯基]哌嗪的衍生物的开发,这些衍生物作为腺苷A2B受体的拮抗剂。这些化合物已被确认具有亚纳摩尔亲和力和高选择性,展示了它们在受体特异性研究和治疗应用中的潜力(Borrmann et al., 2009)。同样,对5-羟色胺受体(5-HT(2C)和5-HT(6))显示高亲和力的衍生物已被合成,表明它们在开发非典型抗精神病药物中的相关性(Park et al., 2010)。
抗微生物活性
多项研究已合成并评估了1-[2-氯-4-(甲磺基)苯基]哌嗪衍生物的抗微生物活性。这些化合物已被发现对各种病原体,包括革兰氏阳性和阴性细菌,以及真菌具有抗菌活性(Qi, 2014)。研究强调了这些衍生物作为新型药剂在抗微生物耐药性方面的潜力。
除草剂和抗真菌应用
对1-苯基-哌嗪-2,6-二酮的除草活性进行的研究显示出对杂草的显著效果,突显了一种新的农业害虫管理方法(Li et al., 2005)。此外,一些衍生物已显示出对各种真菌病原体具有有希望的抗真菌活性,表明它们在保护作物免受真菌感染方面的实用性。
安全和危害
生化分析
Biochemical Properties
1-[2-Chloro-4-(methylsulfonyl)phenyl]piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways and the overall biochemical environment.
Cellular Effects
The effects of 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperazine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the energy production and metabolic flux within the cells.
Molecular Mechanism
At the molecular level, 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperazine exerts its effects through specific binding interactions with biomolecules. It has been found to bind to certain receptors and enzymes, leading to either inhibition or activation of their functions . For example, it can inhibit the activity of certain kinases, which play a critical role in cell signaling pathways. This inhibition can result in altered cellular responses and changes in gene expression patterns.
Temporal Effects in Laboratory Settings
The temporal effects of 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperazine in laboratory settings have been studied extensively. The compound exhibits stability under standard laboratory conditions, but it may degrade over time when exposed to light or extreme temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperazine vary with different dosages. Low doses of the compound have been found to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a certain dosage level results in a significant change in the biological response. Toxic effects at high doses include liver and kidney damage, as well as alterations in blood chemistry.
Metabolic Pathways
1-[2-Chloro-4-(methylsulfonyl)phenyl]piperazine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting the overall metabolic flux and levels of specific metabolites within the cells. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, as well as its overall pharmacological profile.
Subcellular Localization
1-[2-Chloro-4-(methylsulfonyl)phenyl]piperazine exhibits specific subcellular localization patterns. It is often found in the cytoplasm and can be targeted to specific organelles through post-translational modifications and targeting signals . The subcellular localization of the compound can influence its activity and function, as well as its interactions with other biomolecules within the cell.
属性
IUPAC Name |
1-(2-chloro-4-methylsulfonylphenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2S/c1-17(15,16)9-2-3-11(10(12)8-9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATJCGPNOWITOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCNCC2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375516 |
Source


|
| Record name | 1-[2-Chloro-4-(methanesulfonyl)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
849035-72-9 |
Source


|
| Record name | 1-[2-Chloro-4-(methanesulfonyl)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

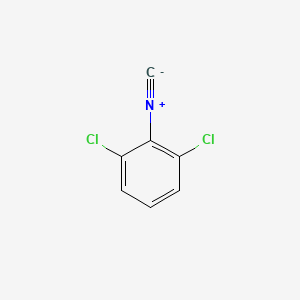
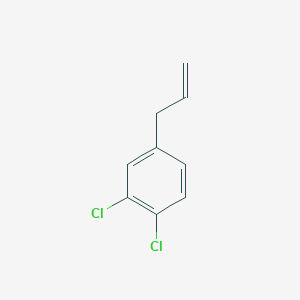
![2',4'-Difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B1349926.png)
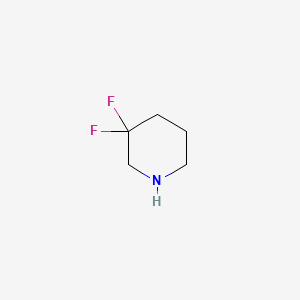


![2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1349936.png)

